5-Bromo-2-formylbenzoic acid chemical properties
5-Bromo-2-formylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-formylbenzoic Acid
This guide provides a comprehensive technical overview of 5-bromo-2-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers, chemists, and professionals in drug development. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, makes it a versatile and valuable building block in modern organic synthesis. We will explore its physicochemical properties, spectroscopic signatures, synthetic routes, and diverse reactivity, with a focus on its application in the construction of complex molecular scaffolds relevant to medicinal chemistry.
Core Physicochemical and Structural Data
5-Bromo-2-formylbenzoic acid is a solid at room temperature.[1] Its structure presents three distinct functional groups, each offering a handle for selective chemical modification. This trifunctionality is the cornerstone of its utility in synthetic chemistry.
Table 1: Key Properties of 5-Bromo-2-formylbenzoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-formylbenzoic acid | [2][3] |
| CAS Number | 4785-52-8 | [2] |
| Molecular Formula | C₈H₅BrO₃ | [2] |
| Molecular Weight | 229.03 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | WAMUJTFUQTUCJQ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O | [2] |
Spectroscopic Profile: An Interpretive Overview
While specific analytical data is proprietary to suppliers, an experienced chemist can reliably predict the key features in the spectroscopic data for 5-bromo-2-formylbenzoic acid based on its structure.
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¹H NMR Spectroscopy : The proton spectrum would exhibit distinct signals. The aldehyde proton (–CHO) would appear as a singlet far downfield, typically between 9.5-10.5 ppm. The carboxylic acid proton (–COOH) would be a broad singlet, also significantly downfield (>10 ppm). The three aromatic protons would show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C NMR Spectroscopy : The carbon spectrum would be characterized by two signals in the carbonyl region: one for the carboxylic acid carbon (~165-185 ppm) and another for the aldehyde carbon (~190-200 ppm). Six distinct signals would be expected in the aromatic region, including the carbon atom bonded to the bromine, which would be influenced by the halogen's electronic effects.
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Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong C=O stretching vibrations. The carboxylic acid would show a broad O–H stretch from ~2500-3300 cm⁻¹ overlapping with C-H stretches, and a C=O stretch around 1700-1725 cm⁻¹. The aldehyde would display a C=O stretch around 1690-1740 cm⁻¹ and characteristic C-H stretches (~2720 and ~2820 cm⁻¹).
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Mass Spectrometry (MS) : The mass spectrum would show a distinctive molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Synthesis and Purification
The synthesis of 5-bromo-2-formylbenzoic acid typically involves the selective oxidation of the corresponding methyl-substituted precursor, 5-bromo-2-methylbenzoic acid. This precursor itself can be synthesized via electrophilic bromination of 2-methylbenzoic acid.[4]
Workflow: Synthesis of 5-Bromo-2-formylbenzoic Acid
Caption: Selective reactivity of the three functional groups.
Reactions of the Carboxylic Acid Group
The carboxylic acid is a versatile handle for forming amide and ester linkages, which are fundamental in drug design.
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Amide Formation : Direct reaction with an amine is often inefficient due to acid-base neutralization, forming an unreactive ammonium carboxylate salt. [5][6]To overcome this, coupling agents like dicyclohexylcarbodiimide (DCC) are employed. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine to form a stable amide bond. [5]* Esterification : Standard Fischer esterification conditions, involving refluxing with an alcohol and a catalytic amount of strong acid, can convert the carboxylic acid to its corresponding ester. [7]
Reactions of the Aldehyde Group
The aldehyde group is a key electrophilic center, primarily used for forming C-N and C-C bonds, often leading to the synthesis of heterocyclic systems.
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Reductive Amination : The aldehyde can react with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ (e.g., with sodium borohydride) to yield a secondary or tertiary amine, respectively. This is a powerful method for introducing substituted amino groups.
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Heterocycle Synthesis : This is a major application. For instance, condensation of the aldehyde with hydrazine derivatives leads to the formation of phthalazinone scaffolds, which are present in various pharmacologically active compounds. [8]The reaction proceeds via an initial hydrazone formation, followed by an intramolecular cyclization with the loss of water. This showcases the compound's utility as a precursor for fused heterocyclic systems. [8][9][10][11]
Reactions of the Bromo Group
The bromine atom serves as a crucial attachment point for introducing new carbon or nitrogen-based substituents via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery for scaffold diversification. [12]
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Suzuki-Miyaura Coupling : The bromine atom can be readily displaced by an aryl, heteroaryl, or alkyl group from a boronic acid or ester in the presence of a palladium catalyst and a base. This C-C bond-forming reaction is exceptionally robust and widely used. [12]* Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It provides a direct route to complex aniline derivatives. [12]
Safety and Handling
As a laboratory chemical, 5-bromo-2-formylbenzoic acid must be handled with appropriate precautions.
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Hazard Identification : The compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. [2][3]It may also cause respiratory irritation. [2][3]GHS pictograms associated with this chemical often include GHS06 (skull and crossbones) for acute toxicity and GHS07 (exclamation mark) for irritation. [1]* Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [13][14][15]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13][15]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][15]Some suppliers recommend storage under an inert atmosphere at 2-8°C. * Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [13][14]
Conclusion
5-Bromo-2-formylbenzoic acid is more than a simple chemical reagent; it is a strategically designed synthetic platform. The orthogonal reactivity of its carboxylic acid, aldehyde, and bromo functionalities provides chemists with a powerful tool for the controlled, stepwise assembly of complex molecules. Its role as a precursor to diverse heterocyclic systems and as a substrate for powerful cross-coupling reactions solidifies its importance in the pipelines of pharmaceutical and materials science research. Understanding its chemical properties and reactive potential is key to unlocking its full utility in the development of novel therapeutic agents and functional materials.
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